bicyclo[1.1.1]pentan-1-ol

Bioisostere Aqueous Solubility γ-Secretase Inhibitor

Bicyclo[1.1.1]pentan-1-ol (BCP-OH, CAS 22287-25-8) is the bridgehead-substituted alcohol derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a strained, three-dimensional, sp³-rich carbocycle. The BCP motif has been widely validated as a nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, offering fundamentally different physicochemical properties compared to planar aromatic counterparts.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 22287-25-8
Cat. No. B6618947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebicyclo[1.1.1]pentan-1-ol
CAS22287-25-8
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)O
InChIInChI=1S/C5H8O/c6-5-1-4(2-5)3-5/h4,6H,1-3H2
InChIKeyVXUWETRSZDNLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[1.1.1]pentan-1-ol (BCP-OH, CAS 22287-25-8): A Bridgehead Alcohol Bioisostere for Drug Design


Bicyclo[1.1.1]pentan-1-ol (BCP-OH, CAS 22287-25-8) is the bridgehead-substituted alcohol derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a strained, three-dimensional, sp³-rich carbocycle . The BCP motif has been widely validated as a nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, offering fundamentally different physicochemical properties compared to planar aromatic counterparts [1]. BCP-OH serves as a key synthetic building block for constructing 1,3-disubstituted BCP analogues, enabling the introduction of the BCP core into drug candidates where increased fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the parent) is desired to improve solubility, reduce non-specific binding, and enhance metabolic stability [2].

Why Generic Substitution Cannot Be Performed with Bicyclo[1.1.1]pentan-1-ol


Bicyclo[1.1.1]pentan-1-ol cannot be trivially interchanged with its closest in-class analogs—such as 3-substituted BCP derivatives (e.g., 3-phenyl-BCP-OH, 3-trifluoromethyl-BCP-OH) or alternative strained carbocyclic alcohols (e.g., cubane-1-ol, adamantan-1-ol)—because even minor bridgehead substituents dramatically alter the compound's hydrogen-bond donor/acceptor capacity, LogP, metabolic vulnerability, and synthetic derivatization potential [1]. Moreover, the bioisosteric replacement outcome is not uniform: BCP incorporation can simultaneously improve solubility and metabolic stability while altering potency in a target-dependent manner, making each BCP analogue a distinct chemical entity requiring independent evaluation rather than a drop-in replacement [2].

Product-Specific Quantitative Evidence Guide for Bicyclo[1.1.1]pentan-1-ol


BCP Bioisostere Delivers >360-Fold Improvement in Kinetic Aqueous Solubility Relative to the Matched Phenyl Analogue in a γ-Secretase Inhibitor Series

Replacement of the central para-fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane-1,3-diyl motif to yield compound 3 resulted in a dramatic improvement in kinetic aqueous solubility: from 0.60 μM (compound 1) to 216 μM (compound 3) at pH 6.5 [1]. This represents a 360-fold increase in kinetic solubility. Thermodynamic solubility improved from 1.70 μM to 19.7 μM (an 11.6-fold increase).

Bioisostere Aqueous Solubility γ-Secretase Inhibitor

BCP-Analogue (22) Retains Equipotent Anti-Plasmodium Activity While Improving Metabolic Stability Over Both Parent Phenyl and Cubane (19) Bioisosteres

In a head-to-head comparison within an open-source antimalarial optimization series, the BCP analogue (compound 22) was found to be equipotent to its parent phenyl-containing compound against Plasmodium falciparum, while showing significantly improved metabolic properties [1]. In contrast, the cubane analogue (compound 19) exhibited improved in vitro potency but suffered from a reduction in metabolic stability due to enzyme-mediated oxidation on the cubane core. The closo-carborane analogue (23) also showed improved potency but distinct metabolic behavior.

Antimalarial Metabolic Stability Bioisostere Comparison

BCP-Based γ-Secretase Inhibitor Demonstrates ~4-Fold Superior Oral Exposure (Cmax and AUC) Compared to the Matched Phenyl Analogue in Mouse

The improved passive permeability and aqueous solubility of BCP analogue 3 translated into excellent oral absorption in a mouse model: compound 3 showed approximately 4-fold higher Cmax and AUC values relative to the parent phenyl compound 1 [1]. This in vivo pharmacokinetic advantage was attributed directly to the biopharmaceutical property improvements conferred by the BCP core replacement.

Oral Bioavailability Pharmacokinetics In Vivo PK

BCP Scaffold Confers Fsp³ = 1.0 and LogP ≈ 0.3 for the Unsubstituted Alcohol, Providing a Proprietary Physicochemical Starting Point Distinct from Substituted Analogues

Bicyclo[1.1.1]pentan-1-ol (BCP-OH) exhibits a calculated LogP of approximately 0.3 and a fraction of sp³-hybridized carbon atoms (Fsp³) of 1.0 [1]. In contrast, 3-trifluoromethyl-BCP-OH exhibits LogP ≈ 0.79 , and 3-aminomethyl-BCP-OH exhibits LogP ≈ -0.96 , illustrating that bridgehead substituents shift LogP by over one log unit in either direction. The Fsp³ value of 1.0 for the unsubstituted BCP core is the theoretical maximum, progressively decreasing with aromatic substituents.

Fsp³ LogP Physicochemical Properties

BCP Alcohols Serve as Versatile Substrates for Etherification and Click Chemistry Derivatization, Expanding Access to Diverse BCP Chemical Space

BCP-OH can be converted to BCP alkyl ethers via a recently developed copper/photoredox-catalyzed reaction using BCP-thianthrenium reagents [1]. This method circumvents labile BCP carbocations and demonstrates broad functional group tolerance across primary, secondary, and tertiary alcohols. Furthermore, BCP-derived azides and terminal alkynes—accessible from BCP carboxylic acid intermediates which can be derived from BCP-OH—are competent substrates for Cu(I)-catalyzed azide-alkyne cycloaddition (click) reactions, enabling modular assembly of BCP-containing conjugates .

BCP Etherification Click Chemistry Late-Stage Functionalization

BCP-OH Is Commercially Available at ≥95% Purity from Multiple Suppliers with ISO-Certified Quality Systems, Supporting Reproducible Research-Grade Procurement

Bicyclo[1.1.1]pentan-1-ol (CAS 22287-25-8) is stocked by multiple commercial suppliers with minimum purity specifications of 95% (AKSci) to ≥98% (MolCore, Leyan) . Its molecular weight is 84.12 g/mol (C₅H₈O), and it is stored long-term in cool, dry conditions. The compound is classified as non-hazardous for transport. This level of commercial maturity contrasts with cubane-1-ol, which typically exhibits higher cost and more limited supplier availability.

Commercial Availability Purity Specification Quality Assurance

Best-Fit Research and Industrial Application Scenarios for Bicyclo[1.1.1]pentan-1-ol


Phenyl Ring Bioisostere Replacement in Lead Optimization to Rescue Poor Aqueous Solubility

When a drug discovery program encounters a lead compound with promising target potency but critically low aqueous solubility (e.g., kinetic solubility < 1 μM), BCP-OH can serve as a synthetic precursor to prepare 1,3-disubstituted BCP analogues. Evidence from the γ-secretase inhibitor program demonstrates that replacing a para-substituted phenyl ring with a BCP core can increase kinetic solubility by over 360-fold (from 0.60 μM to 216 μM) while maintaining target potency and improving oral exposure ~4-fold [1]. This scenario is most applicable to para-substituted phenyl-containing leads where the aromatic ring serves primarily as a structural spacer rather than a direct pharmacophoric element. Medicinal chemistry teams should prioritize BCP-OH procurement when solubility-limited absorption is the primary developability liability.

Metabolic Stability Optimization in Antimalarial and Anti-Infective Drug Discovery

For anti-infective programs where metabolic instability limits in vivo efficacy, BCP-OH-derived analogues offer a validated path to simultaneously maintain potency and improve metabolic stability. The antimalarial open-source program demonstrated that the BCP bioisostere uniquely achieved equipotency with metabolic stability improvement, whereas the cubane analogue suffered from enzyme-mediated core oxidation and the parent phenyl compound showed inferior metabolic properties [2]. Procurement of BCP-OH is justified for SAR campaigns exploring bioisostere replacements in antimalarial, antibacterial, and antiviral lead series where human liver microsome (HLM) stability data indicate rapid oxidative metabolism of aromatic moieties.

Construction of sp³-Rich Fragment and Screening Libraries via Click Chemistry

BCP-OH can be elaborated to BCP-azide and BCP-alkyne building blocks in 2–3 synthetic steps, which are competent substrates for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions . This enables the modular assembly of diverse BCP-containing triazole libraries with high Fsp³ character, which is correlated with improved clinical success rates. Procurement of BCP-OH is strategic for combinatorial chemistry and DNA-encoded library (DEL) groups seeking to incorporate three-dimensional, sp³-rich scaffolds into screening collections as a complement to traditional flat aromatic building blocks.

BCP-Containing Bioconjugate and PROTAC Linker Design

The BCP core has been incorporated into PROTAC linker designs and antibody-drug conjugate (ADC) payloads. The Exatecan-amide-bicyclo[1.1.1]pentan-1-ol derivative (CAS 2866299-06-9) exemplifies the use of BCP-OH as a conjugation handle for attaching cytotoxic payloads, demonstrating significant inhibitory activity against multiple tumor cell lines . The rigid, three-dimensional BCP linker may confer favorable orientation and reduced non-specific binding compared to flexible alkyl linkers. Teams developing PROTACs or ADCs should consider BCP-OH as a building block for constructing rigid, sp³-rich linker elements.

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